![molecular formula C7H11BrN2 B1343023 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole CAS No. 51108-51-1](/img/structure/B1343023.png)
4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole
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Overview
Description
“4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole” is a chemical compound with the CAS Number: 51108-51-1 . It has a molecular weight of 203.08 . The compound is in liquid form .
Synthesis Analysis
The synthesis of pyrazole derivatives like “4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole” often involves multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis
The molecular formula of “4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole” is C7H11BrN2 . The InChI Code is 1S/C7H11BrN2/c1-4-10-6(3)7(8)5(2)9-10/h4H2,1-3H3 .Chemical Reactions Analysis
Pyrazole derivatives, including “4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole”, have been reported to undergo various chemical reactions. For instance, 4-Bromopyrazole, a related compound, has been reported to undergo cyanation in the presence of palladium catalysts .Physical And Chemical Properties Analysis
“4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole” is a liquid . The exact physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved documents.Scientific Research Applications
Synthesis of 1,4′-Bipyrazoles
This compound can serve as a starting material in the synthesis of 1,4′-bipyrazoles, which are useful in creating a variety of biologically active molecules and potential pharmaceuticals .
Preparation of Hexacoordinate Complexes
It may be used in the preparation of solid hexacoordinate complexes by reacting with dimethyl- and divinyl-tindichloride .
Pharmaceutical Synthesis
4-Bromo-1-ethyl-3,5-dimethyl-1H-pyrazole is also utilized in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .
Regioselective Cyclization
The compound is involved in regioselective cyclization processes to produce trisubstituted pyrazoles with specific functional groups at designated positions, which is crucial for targeted drug design .
Azole Chemistry
It plays a significant role in azole chemistry, providing structural diversity and applications in major fields like the pharmaceutical industry .
Catalyzed Synthesis of Pyrazoles
This chemical is used in catalyzed synthesis processes to create trisubstituted pyrazoles, which are characterized by various spectroscopy methods for their potential use in medicinal chemistry .
Mechanism of Action
Target of Action
Pyrazole derivatives, in general, have been found to interact with various biological targets . For instance, 3,5-dimethylpyrazole is used as a blocking agent for isocyanates .
Mode of Action
It’s known that 4-bromopyrazole, a related compound, can undergo cyanation in the presence of palladium catalysts . This suggests that 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole might also interact with its targets through similar chemical reactions.
Biochemical Pathways
It’s worth noting that pyrazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s physical form is a liquid, which might influence its bioavailability .
Result of Action
4-bromopyrazole has been reported to inhibit the oxidative phosphorylation, the atp -32 p exchange reaction, and energy-dependent and independent calcium uptake .
Action Environment
It’s worth noting that the compound’s storage temperature is room temperature , suggesting that it might be stable under normal environmental conditions.
properties
IUPAC Name |
4-bromo-1-ethyl-3,5-dimethylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2/c1-4-10-6(3)7(8)5(2)9-10/h4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIXDYBXWDTDLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80618920 |
Source
|
Record name | 4-Bromo-1-ethyl-3,5-dimethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80618920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
51108-51-1 |
Source
|
Record name | 4-Bromo-1-ethyl-3,5-dimethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80618920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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